molecular formula C3H4NO3P B103130 2-Isocyanato-1,3,2-dioxaphospholane CAS No. 17419-12-4

2-Isocyanato-1,3,2-dioxaphospholane

Cat. No.: B103130
CAS No.: 17419-12-4
M. Wt: 133.04 g/mol
InChI Key: TZGJFPLIKGCMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanato-1,3,2-dioxaphospholane (CAS RN 1858-29-3) is a specialized heterocyclic organophosphorus compound characterized by a five-membered 1,3,2-dioxaphospholane ring bearing an isocyanate functional group . Its molecular structure has been determined by gas electron diffraction, confirming its utility as a building block for more complex molecular architectures . This compound is a valuable reagent in synthetic and polymer chemistry. Researchers utilize its structure to develop novel materials, such as functionalized polyphosphoesters, which are of significant interest for biomedical applications. These applications include creating degradable hydrogels for tissue engineering, drug delivery systems, and non-fouling surfaces, as demonstrated by studies on related poly(methyl ethylene phosphate) polymers . The reactivity of the isocyanato group allows for further functionalization, while the phospholane ring can be involved in polymerization or conjugation reactions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

17419-12-4

Molecular Formula

C3H4NO3P

Molecular Weight

133.04 g/mol

IUPAC Name

2-isocyanato-1,3,2-dioxaphospholane

InChI

InChI=1S/C3H4NO3P/c5-3-4-8-6-1-2-7-8/h1-2H2

InChI Key

TZGJFPLIKGCMJB-UHFFFAOYSA-N

SMILES

C1COP(O1)N=C=O

Canonical SMILES

C1COP(O1)N=C=O

Synonyms

2-ISOCYANATO-[1,3,2]-DIOXAPHOSPHOLANE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Alkoxy-1,3,2-Dioxaphospholanes

  • Synthesis and Reactivity : 2-Alkoxy derivatives (e.g., 2-methoxy, 2-tert-butoxy) are synthesized by replacing the chlorine atom in 2-chloro-1,3,2-dioxaphospholane with alkoxy groups via reactions with alcohols in the presence of pyridine or triethylamine . For example, 2-methoxy-1,3,2-dioxaphospholane has a boiling point of 48.5–49.0°C (20 mmHg) and a 40% yield .
  • Applications : These derivatives are intermediates in cationic oligomerization reactions. For instance, 2-methoxy-1,3,2-dioxaphospholane reacts with methyl iodide in a second-order reaction to form phosphonium salts, which are pivotal in polymerization processes .
  • Key Differences : Alkoxy derivatives exhibit reduced electrophilicity compared to the parent 2-chloro compound, making them less reactive toward nucleophiles but more stable for controlled polymerization .

2-Chloro-2-Oxo-1,3,2-Dioxaphospholane (COP)

  • Synthesis: COP is synthesized by oxidizing 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. It is a critical precursor for phosphorylcholine derivatives and cyclic phosphate monomers .
  • Applications : COP enables the synthesis of biocompatible polyphosphoesters used in drug delivery systems. For example, it reacts with hydroxyl-terminated silicones to form phosphorylcholine-functionalized materials .
  • Key Differences: The oxo group at phosphorus increases polarity and hydrolytic instability compared to non-oxidized analogs. COP hydrolyzes rapidly in water to form phosphoric acid derivatives .

2-Polyfluoroalkoxy-1,3,2-Dioxaphospholanes

  • Synthesis : Polyfluoroalkyl dichlorophosphates react with 1,2- or 1,3-alkanediols to yield these derivatives. For example, 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides are synthesized in pyridine–diethyl ether systems .
  • Applications : Fluorinated derivatives exhibit enhanced thermal stability and hydrophobicity, making them suitable for specialty lubricants and flame retardants .
  • Key Differences : Fluorine substituents reduce reactivity toward nucleophilic substitution but improve resistance to hydrolysis and oxidation .

2-p-Nitrophenoxy-1,3,2-Dioxaphospholane 2-Oxides

  • Reactivity : These compounds are used to study inhibition mechanisms of acetylcholinesterase. They form unstable covalent intermediates during enzyme inhibition, providing insights into reaction kinetics .
  • Key Differences: The p-nitrophenoxy group enhances leaving-group ability, making these derivatives highly reactive in phosphorylation reactions compared to alkoxy or chloro analogs .

Comparative Data Table

Compound Boiling Point (°C) Reactivity with Nucleophiles Key Applications Stability
2-Chloro-1,3,2-dioxaphospholane 64.5–66.0 (40 mmHg) High (Cl⁻ as leaving group) Polymer precursors, phosphorylation Moderate (corrosive)
2-Methoxy-1,3,2-dioxaphospholane 48.5–49.0 (20 mmHg) Moderate Cationic oligomerization High
2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) 91 (at 760 mmHg) High (oxo group enhances electrophilicity) Drug delivery systems Low (hydrolyzes in water)
2-Polyfluoroalkoxy derivatives N/A Low Specialty polymers, lubricants Very high
2-p-Nitrophenoxy derivatives N/A Very high Enzyme inhibition studies Low (reactive)

Research Findings and Trends

  • Polymer Chemistry : 2-Chloro-1,3,2-dioxaphospholane derivatives are central to ring-opening polymerizations (ROP), enabling tunable polyphosphoesters with biodegradability and thermal responsiveness .
  • Pharmaceutical Applications : COP-derived phosphorylcholine moieties mimic cell membrane components, enhancing biocompatibility in medical devices .
  • Environmental Impact : Fluorinated derivatives are being explored as eco-friendly alternatives to persistent pollutants due to their stability and low toxicity .

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